molecular formula C13H9F3S B7998373 1-Fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998373
M. Wt: 254.27 g/mol
InChI Key: LVLYCLJVZRCSPR-UHFFFAOYSA-N
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Description

1-Fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine atoms and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting with the preparation of the fluorinated benzene ring. Common synthetic routes include:

    Electrophilic Aromatic Substitution (EAS): Fluorine atoms are introduced to the benzene ring through EAS reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfur Introduction: The sulfanylmethyl group is introduced via nucleophilic substitution reactions, often using thiols or sulfides as starting materials.

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-Fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfanylmethyl group to a thiol or sulfide.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: These reactions yield a variety of products, including sulfoxides, sulfones, thiols, and substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing distinct spectroscopic signatures.

    Medicine: Research is ongoing into its potential as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 1-Fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. The sulfanylmethyl group can participate in redox reactions, further modulating the compound’s activity and stability.

Comparison with Similar Compounds

1-Fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be compared with other fluorinated aromatic compounds, such as:

    1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene: Similar structure but with different fluorine atom positions, leading to variations in reactivity and applications.

    2-Fluoro-3-(trifluoromethyl)benzenesulfonamide:

    4-Fluoro-2-(methylthio)benzoic acid: Features a carboxylic acid group, making it more reactive in certain chemical reactions and suitable for different applications.

Properties

IUPAC Name

1,2-difluoro-4-[(2-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLYCLJVZRCSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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